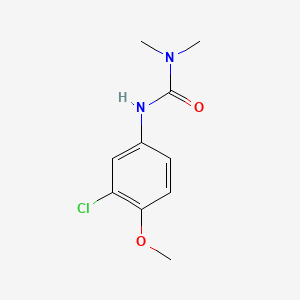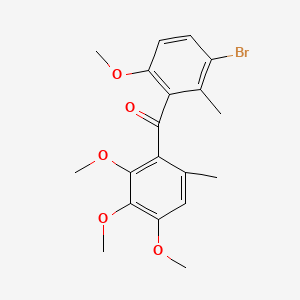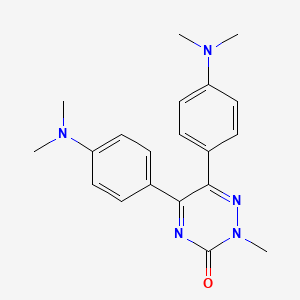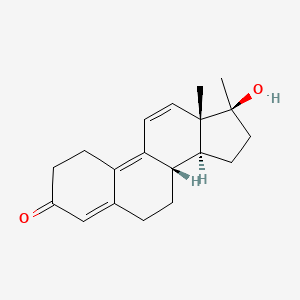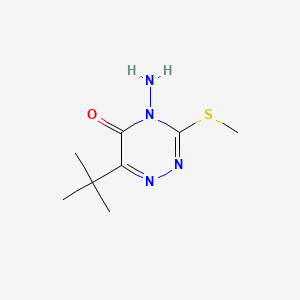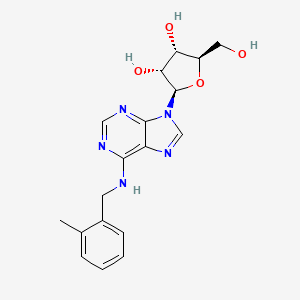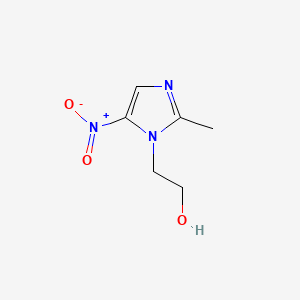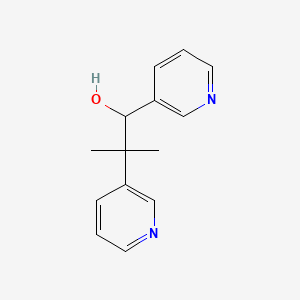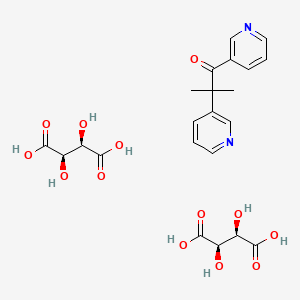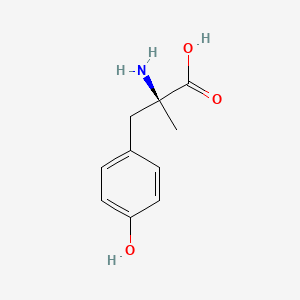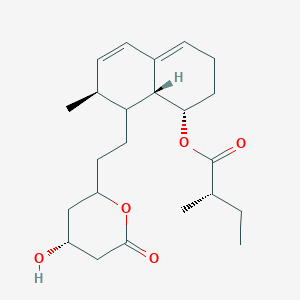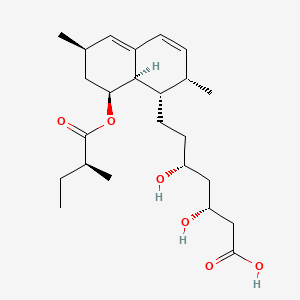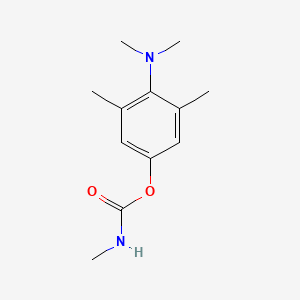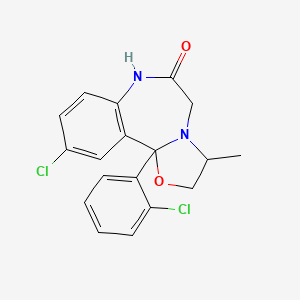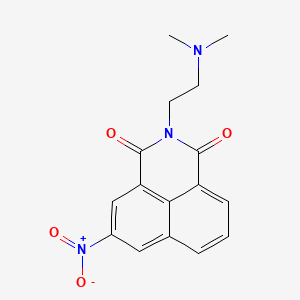
Mitonafide
Übersicht
Beschreibung
Synthesis Analysis
Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . A series of novel 3-carboranyl-1,8-naphthalimide derivatives, which are analogs of mitonafide, have been synthesized and their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line have been investigated .Molecular Structure Analysis
Mitonafide belongs to the class of organic compounds known as nitronaphthalenes . These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups .Chemical Reactions Analysis
Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . The analyses showed that modified naphthalic anhydrides and naphthalimides bearing ortho- or meta-carboranes exhibited diversified activity .Physical And Chemical Properties Analysis
Mitonafide has a molecular weight of 313.31 . Its CAS number is 54824-17-8 . It is a small molecule drug .Wissenschaftliche Forschungsanwendungen
1. Anticancer Agent
- Application Summary: Mitonafide and its analogs have been synthesized and evaluated as potential anticancer agents. They have been investigated for their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line .
- Methods of Application: The compounds were synthesized using click chemistry, reductive amination, and amidation reactions .
- Results: The compounds were found to be capable of inducing cell cycle arrest at G0/G1 or G2M phase and promoting apoptosis, autophagy, or ferroptosis. The most promising conjugate caused strong apoptosis and induced ROS production .
2. Antitumor Agent
- Application Summary: Naphthalimides, such as amonafide and mitonafide, have been developed as antitumor agents for orthotopic tumor .
- Methods of Application: A new class of polyamine-based naphthalimide conjugates were synthesized .
- Results: The conjugate preferentially accumulates in cancer cells and minimizes side effects in vitro and in vivo. It displays better antitumor effects than the positive control amonafide .
3. Liposomal Encapsulation
- Application Summary: Mitonafide-loaded liposomes are a promising strategy to overcome the neurotoxicity observed in clinical trials for this drug .
- Methods of Application: The study investigates the influence of loaded mitonafide or a dimer analogue on different liposomal formulations .
- Results: The therapeutic efficacy of these liposomal formulations was evaluated in vitro .
4. Boron Neutron Capture Therapy
- Application Summary: A series of novel 3-carboranyl-1,8-naphthalimide derivatives, mitonafide and pinafide analogs, have been synthesized and evaluated as potential anticancer agents for boron neutron capture therapy .
- Methods of Application: The compounds were synthesized using click chemistry, reductive amination, and amidation reactions .
- Results: The compounds were found to be capable of inducing cell cycle arrest at G0/G1 or G2M phase and promoting apoptosis, autophagy, or ferroptosis. The most promising conjugate caused strong apoptosis and induced ROS production .
5. Hepatic Carcinoma Treatment
- Application Summary: A new class of polyamine-based naphthalimide conjugates have been developed as antitumor agents for hepatic carcinoma .
- Methods of Application: The conjugates were synthesized and the mechanism was determined .
- Results: The conjugate preferentially accumulates in cancer cells and minimizes side effects in vitro and in vivo. It displays better antitumor effects than the positive control amonafide .
6. Neurotoxicity Reduction
- Application Summary: Mitonafide-loaded liposomes are a promising strategy to overcome the neurotoxicity observed in clinical trials for this drug .
- Methods of Application: The study investigates the influence of loaded mitonafide or a dimer analogue on different liposomal formulations .
- Results: The therapeutic efficacy of these liposomal formulations was evaluated in vitro .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLKDRPHSFIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203321 | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitonafide | |
CAS RN |
54824-17-8 | |
| Record name | Mitonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitonafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



